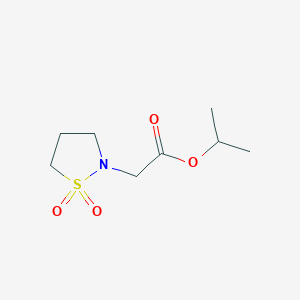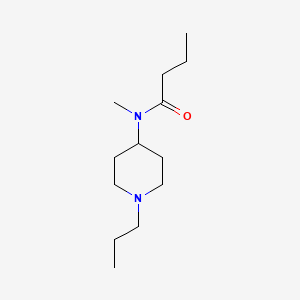
N,N-bis(2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis(2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, commonly known as BHBS, is a sulfonamide derivative that has been extensively studied for its potential applications in various fields. BHBS is a white crystalline powder that is soluble in water and has a molecular formula of C12H17NO7S.
Mechanism of Action
BHBS exerts its biological activity through the inhibition of various enzymes, including carbonic anhydrase IX and cyclooxygenase-2. BHBS binds to the active site of these enzymes and prevents them from carrying out their normal functions.
Biochemical and Physiological Effects:
BHBS has been shown to have a range of biochemical and physiological effects, including the inhibition of tumor cell proliferation, the reduction of inflammation, and the modulation of metal ion homeostasis. BHBS has also been shown to have antioxidant properties, which may contribute to its ability to protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
BHBS has several advantages for use in lab experiments, including its high purity and solubility in water. However, BHBS can be difficult to synthesize in large quantities, which may limit its use in some experiments. Additionally, BHBS has a relatively short half-life in vivo, which may limit its use in animal studies.
Future Directions
There are several future directions for research on BHBS. One area of interest is the development of new BHBS derivatives with improved potency and selectivity for specific enzymes. Another area of interest is the development of new applications for BHBS, such as in the detection of metal ions in environmental samples. Finally, further studies are needed to fully understand the mechanism of action of BHBS and its potential applications in various fields.
Synthesis Methods
BHBS can be synthesized through a multistep process involving the reaction of 2,3-dihydro-1,4-benzodioxin-6-sulfonyl chloride with 2-aminoethanol in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with another equivalent of 2-aminoethanol to yield BHBS. This method has been reported to yield a high purity product with a yield of around 70%.
Scientific Research Applications
BHBS has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and analytical chemistry. In medicinal chemistry, BHBS has been evaluated for its potential as an antitumor agent due to its ability to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. BHBS has also been studied for its potential as an anti-inflammatory agent due to its ability to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
In biochemistry, BHBS has been used as a tool to study the structure and function of carbonic anhydrase enzymes. BHBS has been shown to bind to the active site of carbonic anhydrase enzymes and inhibit their activity. This has allowed researchers to study the mechanism of action of these enzymes and develop new inhibitors with improved potency and selectivity.
In analytical chemistry, BHBS has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. BHBS forms a complex with these metal ions, which results in a significant increase in fluorescence intensity. This property has been exploited for the development of new sensors for metal ion detection.
properties
IUPAC Name |
N,N-bis(2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO6S/c14-5-3-13(4-6-15)20(16,17)10-1-2-11-12(9-10)19-8-7-18-11/h1-2,9,14-15H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRKCKQKCXPUBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N(CCO)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]-2-methylpropanoic acid](/img/structure/B7587322.png)

![2-Methyl-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-amine](/img/structure/B7587331.png)
![[2-(1-adamantylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7587337.png)
![1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amine](/img/structure/B7587342.png)
![2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile](/img/structure/B7587352.png)

![3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamide](/img/structure/B7587367.png)
![(2S)-2-amino-4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B7587376.png)
![1-amino-N-[1-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide](/img/structure/B7587380.png)

![2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7587400.png)
![N-[(2-methyl-1,3-thiazol-5-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587410.png)
